molecular formula C10H16O2 B14369647 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one CAS No. 92214-95-4

3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one

Cat. No.: B14369647
CAS No.: 92214-95-4
M. Wt: 168.23 g/mol
InChI Key: PZDBWEPHOUJZPL-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with hydroxy, dimethyl, and propan-2-ylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy, dimethyl, and propan-2-ylidene groups. One common method involves the use of aldol condensation reactions, where cyclopentanone is reacted with isobutyraldehyde in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.

    Reduction: Formation of 3-hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentanol.

    Substitution: Formation of 3-chloro-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one
  • 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
  • 1,7-Dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one

Uniqueness

3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

92214-95-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-5-propan-2-ylidenecyclopentan-1-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-5-8(11)10(3,4)9(7)12/h8,11H,5H2,1-4H3

InChI Key

PZDBWEPHOUJZPL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC(C(C1=O)(C)C)O)C

Origin of Product

United States

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